2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid
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Overview
Description
2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a benzoic acid moiety, and a 4-methylpiperazin-1-yl substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a benzoic acid derivative under specific conditions. The process often requires the use of condensing agents such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) to facilitate the coupling reaction . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine structure.
Nintedanib: Another compound with a piperazine moiety used in the treatment of certain cancers.
Sildenafil: Contains a piperazine ring and is used as a phosphodiesterase inhibitor.
Uniqueness
2-Acetamido-5-(4-methylpiperazin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O3 |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-acetamido-5-(4-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)15-13-4-3-11(9-12(13)14(19)20)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
NFEQRFHPHHZSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
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